molecular formula C11H11F3N2O B12357386 3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde

3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde

Cat. No.: B12357386
M. Wt: 244.21 g/mol
InChI Key: JZSFQQSDDBECCS-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde is a compound that belongs to the class of pyrazolidines, which are nitrogen-containing heterocycles. The presence of the trifluoromethyl group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carboxylic acid.

    Reduction: 3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the pyrazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)9-3-1-7(2-4-9)10-8(6-17)5-15-16-10/h1-4,6,8,10,15-16H,5H2

InChI Key

JZSFQQSDDBECCS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=C(C=C2)C(F)(F)F)C=O

Origin of Product

United States

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